Potassium tetrachloroplatinate(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Platinum-Based Materials

Potassium tetrachloroplatinate(II) serves as a vital starting material for the synthesis of various platinum-based complexes due to the ease with which it releases the Pt(II) ion. These complexes find applications in diverse fields such as:

- Lasers: When reacting with bis(dithiolates), potassium tetrachloroplatinate(II) forms metal-bis(dithiolates) used in laser Q-switch materials: . These materials control the pulsing of lasers, enabling their efficient operation.

- Liquid Crystals and Optical Recording Media: Similar to its application in lasers, potassium tetrachloroplatinate(II) can be transformed into materials for liquid crystals: and optical recording media: through reactions with specific compounds.

- Superconductors: Through specific processes, potassium tetrachloroplatinate(II) can be employed in the development of superconductors: , materials that exhibit zero electrical resistance at specific temperatures.

Catalyst for Chemical Reactions

Potassium tetrachloroplatinate(II) itself exhibits catalytic properties and can be used in various chemical reactions, including:

- Fuel Cells: Studies have explored the potential of potassium tetrachloroplatinate(II) as a precursor to synthesize catalysts for hydrogen-air fuel cells: ), offering a clean and sustainable energy source.

- Methane Oxidation: Potassium tetrachloroplatinate(II) has been investigated for its ability to act as an efficient and stable catalyst for the selective oxidation of methane, a potential route for natural gas conversion into valuable chemicals. [, ]

- Electroluminescent Devices: Research suggests that potassium tetrachloroplatinate(II) can serve as a starting material to create high-performance phosphorescent materials used in electroluminescent devices: , which convert electricity into light. []

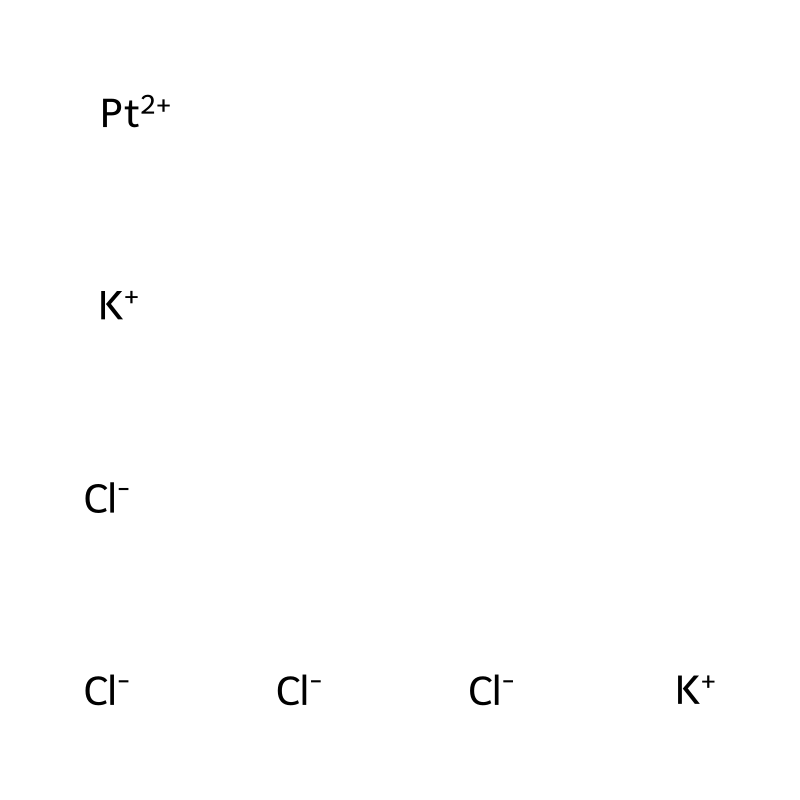

Potassium tetrachloroplatinate(II) is an inorganic compound with the chemical formula . It appears as a reddish-orange crystalline solid and is primarily recognized for its role as a precursor in the synthesis of various platinum-based compounds and catalysts. The compound consists of potassium cations and the square planar dianion . Its molecular weight is approximately 415.08 g/mol, and it exhibits a density of 3.38 g/cm³ . Potassium tetrachloroplatinate(II) is soluble in water, with a solubility of around 10 g/L at 20 ºC, and has been noted for its stability under various conditions .

Potassium tetrachloroplatinate(II) is classified as a toxic and irritant substance.

- Safety concerns:

- Inhalation, ingestion, or skin contact can cause irritation and potential health risks.

- Chronic exposure may lead to platinum poisoning.

- Handling precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling the compound.

- Ensure proper ventilation in the workspace.

- Follow recommended disposal procedures for platinum-containing compounds.

Another important reaction involves ammonia, which yields a deep green precipitate known as Magnus' green salt:

This compound exhibits semiconducting properties and consists of alternating chains of and centers . Additionally, potassium tetrachloroplatinate(II) can be reduced to produce colloidal platinum, which has potential applications in catalysis .

The biological activity of potassium tetrachloroplatinate(II) is primarily linked to its derivatives, such as cisplatin, which is a well-known chemotherapeutic agent. While potassium tetrachloroplatinate itself is not extensively studied for direct biological effects, its ability to form complexes with biomolecules suggests potential interactions that could influence cellular processes. Platinum compounds are often associated with cytotoxicity against cancer cells due to their ability to bind DNA and interfere with replication .

Potassium tetrachloroplatinate(II) can be synthesized through several methods. The most common approach involves the reduction of hexachloroplatinate salts using sulfur dioxide:

This method allows for the extraction of potassium tetrachloroplatinate from platinum ores. The compound can also be obtained by reacting platinum metal with hydrochloric acid in the presence of potassium chloride .

Potassium tetrachloroplatinate(II) has diverse applications across various fields:

- Catalysis: It serves as an effective catalyst in hydrogenation, oxidation, and isomerization reactions due to its platinum content .

- Precursor for Platinum Compounds: It is used as a precursor for synthesizing other platinum-based materials such as nanoparticles and films, which find applications in electronics and catalysis .

- Pharmaceuticals: Its derivatives are crucial in developing anticancer drugs like cisplatin, highlighting its importance in medicinal chemistry .

Research on interaction studies involving potassium tetrachloroplatinate(II) primarily focuses on its reactivity with various ligands and biomolecules. These studies reveal how the compound can form stable complexes that may exhibit unique properties compared to the parent compound. For instance, interactions with nitrogen-containing ligands can lead to significant changes in biological activity and catalytic efficiency .

Potassium tetrachloroplatinate(II) shares similarities with several other platinum compounds, particularly those containing platinum in different oxidation states or coordinated with various ligands. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Notable Features |

|---|---|---|

| Potassium hexachloroplatinate(IV) | Higher oxidation state; used in different reactions | |

| Cisplatin | Anticancer drug; forms DNA cross-links | |

| Platinum(II) chloride | Simpler structure; less soluble than potassium salt | |

| Sodium tetrachloroplatinate(II) | Similar properties but different cation |

Potassium tetrachloroplatinate(II) stands out due to its specific coordination environment and ability to participate in ligand exchange reactions, making it a versatile reagent in both synthetic chemistry and catalysis .

Potassium tetrachloroplatinate(II) (K₂PtCl₄) is classically synthesized via reduction of hexachloroplatinate(IV) salts. A widely documented method involves treating potassium hexachloroplatinate(IV) (K₂PtCl₆) with reducing agents such as sulfur dioxide (SO₂) or hydrazine dihydrochloride (N₂H₄·2HCl) in aqueous media. The reaction proceeds as:

$$

\text{K}2\text{PtCl}6 + \text{SO}2 + 2\text{H}2\text{O} \rightarrow \text{K}2\text{PtCl}4 + 2\text{HCl} + \text{H}2\text{SO}4

$$

Alternatively, hydrazine-mediated reduction under controlled pH and temperature (50–85°C) ensures high yields (>95%) by preventing over-reduction to metallic platinum.

A stepwise industrial protocol starts with chloroplatinic acid (H₂PtCl₆), which reacts with potassium chloride to form K₂PtCl₆. Subsequent reduction with hydrazine yields K₂PtCl₄. This method is scalable but requires rigorous exclusion of oxygen to avoid re-oxidation.

Table 1: Comparison of Traditional Synthesis Methods

| Reducing Agent | Temperature (°C) | Yield (%) | Key Advantage |

|---|---|---|---|

| SO₂ | 25–40 | 85–90 | Low-cost, mild conditions |

| N₂H₄·2HCl | 50–85 | 95–97 | High purity, minimal Pt loss |

Green Chemistry Approaches for Sustainable Production

Recent advances emphasize eco-friendly synthesis routes. Ethylene glycol (EG) has emerged as a green solvent and reducing agent, enabling the preparation of K₂PtCl₄-based catalytic systems with 45 reusability cycles. The process avoids toxic organic solvents and operates at ambient conditions:

$$

\text{K}2\text{PtCl}4 + \text{EG} \rightarrow \text{Pt/EG nanocomposite} + \text{byproducts}

$$

Microwave-assisted synthesis further reduces energy consumption. For instance, K₂PtCl₄ can be generated from K₂PtCl₆ using microwave irradiation in aqueous ammonia, achieving 98% conversion in 10 minutes.

Another approach employs bacterial cellulose (BC) as a biotemplate. BC’s hydroxyl groups coordinate with Pt²⁺ ions from K₂PtCl₄, facilitating nanoparticle synthesis under hydrogen gas at room temperature. This method eliminates hazardous reductants and yields monodisperse Pt nanoparticles (6–9 nm).

Role of Redox Mechanisms in Precursor Conversion

The conversion of Pt(IV) to Pt(II) hinges on precise redox control. In acidic media, K₂PtCl₄ forms via single-electron transfer from reductants like SO₂ or hydrazine. The reduction potential of PtCl₆²⁻/PtCl₄²⁻ (−0.68 V vs. SHE) dictates the choice of reductant.

Disproportionation reactions under electron irradiation reveal intermediate Pt(III) species:

$$

2\text{PtCl}4^{2-} \rightarrow \text{PtCl}6^{2-} + \text{Pt}^{0} + 2\text{Cl}^-

$$

This pathway, observed in TEM studies, highlights the instability of PtCl₄²⁻ under radiation, necessitating inert atmospheres during storage.

Key Factors Influencing Redox Efficiency:

- pH: Optimal at 2–4 to prevent hydrolysis.

- Ionic strength: High KCl concentrations suppress side reactions.

- Temperature: Elevated temperatures accelerate reduction but risk colloidal Pt formation.

Bacterial Cellulose Matrix-Mediated Nanoparticle Synthesis

Bacterial cellulose (BC) serves as a sustainable scaffold for synthesizing Pt nanoparticles from K₂PtCl₄. The process involves:

- Impregnation: BC membranes are soaked in K₂PtCl₄ solution, allowing Pt²⁺ adsorption via electrostatic interactions.

- Reduction: Hydrogen gas reduces Pt²⁺ to Pt⁰ within the BC fibrillar network.

- Stabilization: BC’s porous structure confines particle growth, yielding nanoparticles (6–9 nm) with narrow size distribution.

Table 2: Characterization of BC-Mediated Pt Nanoparticles

| Precursor Concentration (mM) | Average Particle Size (nm) | Surface Area (m²/g) |

|---|---|---|

| 3 | 6.3 | 42 |

| 30 | 9.1 | 28 |

XRD and SEM-EDS analyses confirm Pt nanoparticles are embedded within BC’s microfibrils, enhancing catalytic stability. This method aligns with circular economy principles, as BC is renewable and minimizes Pt waste.

Crystallographic Studies of Square-Planar Geometry

Potassium tetrachloroplatinate(II) exhibits a distinctive square-planar coordination geometry that has been extensively characterized through X-ray crystallographic techniques [1] [2] [3]. The compound crystallizes in the tetragonal crystal system with space group P4/mmm, reflecting the high symmetry inherent in its molecular structure [2] [3]. This crystallographic arrangement places the platinum(II) center in a square co-planar geometry with four equivalent chloride ligands positioned at the vertices of a square plane [3].

The structural parameters of potassium tetrachloroplatinate(II) demonstrate remarkable precision in bond lengths and angles that are characteristic of square-planar platinum(II) complexes [1] . The platinum-chloride bond lengths are consistently measured at 2.33 Å, indicating uniform bonding interactions across all four coordination sites [2] [3]. The potassium-chloride interactions, which represent the ionic components of the crystal lattice, exhibit bond lengths of 3.30 Å [2] [3]. These measurements align with theoretical predictions for d⁸ metal complexes adopting square-planar geometries [5] [6].

Table 1: Crystallographic Data for Potassium tetrachloroplatinate(II)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | K₂PtCl₄ | [7] |

| Molecular Weight (g/mol) | 415.093 | [7] |

| Crystal System | Tetragonal | [2] [3] |

| Space Group | P4/mmm | [2] [3] |

| Pt-Cl Bond Length (Å) | 2.33 | [2] [3] |

| K-Cl Bond Length (Å) | 3.30 | [2] [3] |

| Bond Angles (Cl-Pt-Cl) | 90.0° | [2] [3] |

| Color | Reddish-brown | [1] [8] |

The square-planar geometry observed in potassium tetrachloroplatinate(II) represents a fundamental structural motif in platinum(II) coordination chemistry [1] [5]. This geometry arises from the specific electronic configuration of platinum(II), which possesses a d⁸ electron count that strongly favors planar arrangements over tetrahedral or octahedral alternatives [6] [9]. The crystallographic data reveals that the tetrachloroplatinate(II) anion maintains perfect planarity with all chloride ligands positioned precisely in the same plane as the platinum center [2] [3].

Single-crystal X-ray diffraction studies have provided detailed insights into the molecular packing and intermolecular interactions within the crystal lattice [10] [11]. The structure demonstrates that potassium cations adopt a body-centered cubic geometry, coordinating to eight equivalent chloride atoms from neighboring tetrachloroplatinate(II) anions [2] [3]. This arrangement creates a three-dimensional network of ionic interactions that stabilizes the overall crystal structure [2] [3].

The crystallographic analysis reveals that the chloride ligands in potassium tetrachloroplatinate(II) participate in multiple bonding interactions [2] [3]. Each chloride atom bonds to one platinum(II) center and four potassium cations, forming distorted edge-sharing, face-sharing, and corner-sharing ClK₄Pt square pyramids [2] [3]. This complex coordination environment contributes to the remarkable stability of the crystalline phase [2] [3].

Disproportionation Reaction Pathways and Intermediate States

The disproportionation chemistry of potassium tetrachloroplatinate(II) has been elucidated through advanced atomic-resolution scanning transmission electron microscopy studies [12] [13]. These investigations have revealed a complex multi-stage reaction pathway that proceeds through well-defined intermediate states and involves the systematic reorganization of platinum-chloride coordination environments [12] [13].

The initial disproportionation reaction involves the conversion of tetrachloroplatinate(II) species into hexachloroplatinate(IV) complexes with concurrent formation of metallic platinum [12] [13]. This process follows the stoichiometric relationship: 3[PtCl₄]²⁻ → [PtCl₆]²⁻ + 2Pt⁰ + 4Cl⁻ [12]. The reaction is characterized by rapid kinetics during the initial stages, with approximately fifty percent of the available platinum atoms being released for nucleation within the first phase [12] [13].

Table 2: Disproportionation Reaction Stages and Intermediate Species

| Stage | Reactant Species | Product Species | Process Type | Platinum Release Rate | Reference |

|---|---|---|---|---|---|

| 1 | [PtCl₄]²⁻ | [PtCl₆]²⁻ + Pt⁰ | Initial disproportionation | Fast (50% of Pt atoms) | [12] |

| 2 | [PtCl₆]²⁻ | [PtCl₅]ˣ⁻ | Gradual reduction | Moderate | [12] |

| 3 | [PtCl₅]ˣ⁻ (x=1,2) | [PtCl₄]²⁻ | Intermediate formation | Slow | [12] |

| 4 | [PtCl₄]²⁻ | [PtCl₆]²⁻ + Pt⁰ | Cyclic disproportionation | Variable | [12] |

The formation of transient pentachloroplatinate intermediates represents a critical aspect of the disproportionation mechanism [12] [13]. These intermediates, designated as [PtCl₅]ˣ⁻ where x equals one or two, exhibit asymmetrical platinum-chloride bond configurations that deviate significantly from the regular octahedral geometry of the hexachloroplatinate precursor [12] [13]. The pentachloroplatinate species are characterized by the selective removal of chloride ligands from specific coordination sites, creating molecular distortions that facilitate further reduction processes [12] [13].

Density functional theory calculations have confirmed that cyclic disproportionation processes are energetically favored over alternative radiolytic pathways under ambient conditions [12] [13]. This preference ensures that the reaction proceeds through a well-defined sequence of chloroplatinate intermediates rather than generating species with fewer than four chloride ligands until the disproportionation capacity becomes exhausted [12] [13]. The cyclic nature of the process allows for sustained platinum release even after the initial rapid phase has concluded [12] [13].

The intermediate pentachloroplatinate species demonstrate remarkable structural flexibility, with the ability to undergo rotational and translational movements within the crystal lattice [12] [13]. These dynamic processes have been directly observed through atomic-resolution imaging techniques, revealing that the disruption of local coordination environments triggers broader lattice reorganizations [12] [13]. The mobility of these intermediates plays a crucial role in facilitating the formation of adjacent tetrachloroplatinate species that can subsequently participate in further disproportionation cycles [12] [13].

Experimental evidence indicates that the disproportionation pathway involves the systematic conversion of platinum from the +2 oxidation state through transient +1 and +3 states before ultimately reaching the metallic state [12] [13]. Historical spectroscopic studies have confirmed the existence of these unusual oxidation states during aqueous reduction processes, supporting the mechanistic framework derived from solid-state investigations [12] [13]. The ability to visualize these intermediate states at the atomic level represents a significant advancement in understanding platinum coordination chemistry [12] [13].

Ligand Field Theory Interpretations of Electronic Structure

The electronic structure of potassium tetrachloroplatinate(II) is fundamentally governed by ligand field theory principles that account for the d⁸ electronic configuration of platinum(II) in a square-planar coordination environment [6] [9] [14]. The platinum(II) center, with its [Xe]4f¹⁴5d⁸ electron configuration, exhibits a distinctive orbital splitting pattern that strongly favors the observed square-planar geometry over alternative coordination arrangements [6] [9].

The d-orbital splitting in square-planar complexes creates a unique energy level hierarchy that differs substantially from octahedral or tetrahedral geometries [14] [15]. In the square-planar arrangement, the dx²-y² orbital experiences maximum repulsion from the four chloride ligands positioned along the x and y axes, placing this orbital at the highest energy level [14] [15]. The dxy orbital occupies an intermediate energy position due to its orientation between the ligand-bearing axes, while the dz² orbital is stabilized relative to the dx²-y² level but remains elevated due to its toroidal electron density in the ligand plane [14] [15].

Table 3: Electronic Structure and Ligand Field Theory Parameters

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Platinum Oxidation State | +2 | Platinum in +2 oxidation state | [6] [9] |

| Electronic Configuration | [Xe]4f¹⁴5d⁸ | Electronic configuration of Pt²⁺ | [6] [9] |

| d Electron Count | 8 | d⁸ configuration favors square planar geometry | [6] [9] |

| Geometry | Square planar | Four ligands in xy-plane | [1] [5] |

| Hybridization | dsp² | One d, one s, two p orbitals | [6] [9] |

| Crystal Field Splitting (Δ) | Large Δₛₚ | Energy gap between dx²-y² and lower orbitals | [14] [15] |

| Magnetic Behavior | Diamagnetic | All electrons paired | [14] |

| Highest Energy Orbital | dx²-y² | Maximum ligand repulsion | [14] [15] |

| Lowest Energy Orbitals | dxz, dyz | Minimal ligand repulsion | [14] [15] |

| Spin State | Low spin | Electron pairing favored over high-energy orbital occupation | [14] |

The lowest energy orbitals in the square-planar splitting pattern are the dxz and dyz orbitals, which are oriented perpendicular to the ligand plane and experience minimal electrostatic repulsion from the chloride ligands [14] [15]. This arrangement results in a large crystal field splitting parameter (Δₛₚ) that makes electron pairing in the lower energy orbitals energetically favorable compared to populating the high-energy dx²-y² orbital [14] [15]. Consequently, all eight d-electrons in platinum(II) occupy the lower energy levels in a paired configuration, resulting in diamagnetic behavior [14].

The hybridization scheme in potassium tetrachloroplatinate(II) involves dsp² orbital mixing, utilizing one d-orbital, one s-orbital, and two p-orbitals to form the four equivalent platinum-chloride bonds [6] [9]. This hybridization pattern is characteristic of square-planar d⁸ complexes and accounts for the observed bond lengths and angles in the crystallographic structure [6] [9]. The remaining d-orbitals that do not participate in hybridization accommodate the eight d-electrons according to the ligand field splitting pattern [6] [9].

Crystal field stabilization energy calculations demonstrate that the d⁸ electron configuration in a square-planar environment provides substantial energetic stabilization compared to alternative geometric arrangements [14]. This stabilization arises from the preferential occupation of low-energy orbitals while avoiding the high-energy dx²-y² level [14]. The magnitude of this stabilization energy contributes significantly to the thermodynamic preference for square-planar coordination in platinum(II) complexes [14].

Spectroscopic investigations have provided experimental validation of the ligand field theory predictions for potassium tetrachloroplatinate(II) [16] [17] [18]. Electronic absorption spectra reveal characteristic d-d transitions that correspond to electron promotion between the split d-orbital levels [16] [18]. The polarized nature of these transitions and their temperature dependence provide direct evidence for the proposed orbital splitting pattern and electronic structure [16] [18]. Vibrational spectroscopy has further confirmed the predicted symmetry properties of the square-planar complex through the observation of characteristic stretching and bending modes [17] [19].

Potassium tetrachloroplatinate(II) has emerged as a versatile precursor for heterogeneous hydrosilylation catalysts, demonstrating exceptional performance in the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds [1] [2]. The heterogeneous application of this platinum complex offers significant advantages over traditional homogeneous systems, including enhanced catalyst recovery, reduced platinum leaching, and improved process economics.

Catalytic Performance and Activity

Recent investigations have revealed that potassium tetrachloroplatinate(II) exhibits remarkable catalytic efficiency when employed in heterogeneous hydrosilylation systems. The development of a platinum-ethylene glycol catalytic system has demonstrated outstanding performance metrics, with turnover frequencies ranging from 28,500 to 814,000 h⁻¹ depending on catalyst loading [2]. This system, prepared by dissolving potassium tetrachloroplatinate(II) in ethylene glycol without requiring ligands, additives, or inert atmosphere conditions, represents a significant advancement in sustainable catalytic methodology.

The catalytic system demonstrates exceptional recyclability, maintaining quantitative conversion for up to 45 cycles under ambient conditions [2]. At optimal loading conditions of 0.001 mol% platinum, the system achieves turnover frequencies of 814,000 h⁻¹ with turnover numbers reaching 10⁴ to 10⁵, substantially exceeding the performance of conventional platinum catalysts including the widely used Karstedt catalyst [2].

Ionic Liquid-Based Heterogeneous Systems

The incorporation of potassium tetrachloroplatinate(II) into ionic liquid biphasic systems has demonstrated remarkable potential for sustainable hydrosilylation processes [1] [3]. Studies utilizing imidazolium and pyridinium-based ionic liquids with bis(trifluoromethylsulfonyl)imide anions have shown that potassium tetrachloroplatinate(II) maintains high catalytic activity over multiple reaction cycles.

In [S222][NTf2] ionic liquid systems, potassium tetrachloroplatinate(II) sustained yields of approximately 80% over five consecutive cycles, demonstrating superior stability compared to other platinum precursors [1]. The [P44414][NTf2] system showed initial yields of 98% with potassium tetrachloroplatinate(II), though activity decreased in subsequent cycles [3]. These results indicate that the ionic liquid environment provides effective stabilization of the platinum active sites while enabling efficient catalyst recovery and reuse.

Mechanistic Considerations in Heterogeneous Systems

The heterogeneous catalytic behavior of potassium tetrachloroplatinate(II) in hydrosilylation reactions follows modified reaction pathways compared to homogeneous systems [4] [5]. The formation of platinum nanoparticles during the activation process plays a crucial role in determining catalytic activity and selectivity. Studies have demonstrated that the initial disproportionation of potassium tetrachloroplatinate(II) leads to the formation of highly active platinum species that maintain the classical Chalk-Harrod mechanism characteristics while providing enhanced stability [6] [7].

The selectivity in heterogeneous systems remains predominantly anti-Markovnikov, with selectivities exceeding 95% for terminal alkenes [2]. This high selectivity is attributed to the controlled platinum particle size and electronic environment provided by the support or solvent system. The heterogeneous nature also minimizes undesired side reactions such as alkene isomerization and oligomerization that are commonly observed in homogeneous systems.

Role in Platinum Nanoparticle Nucleation and Growth Kinetics

Potassium tetrachloroplatinate(II) serves as an ideal precursor for studying platinum nanoparticle formation mechanisms due to its well-defined structure and controlled decomposition pathways [6] [7]. The understanding of nucleation and growth kinetics from this precursor has provided fundamental insights into the formation of catalytically active platinum nanostructures.

Disproportionation-Driven Nucleation Mechanism

Recent atomic-resolution transmission electron microscopy studies have revealed that potassium tetrachloroplatinate(II) undergoes a unique disproportionation reaction under electron beam irradiation or chemical reduction conditions [6]. The primary reaction involves the conversion of two potassium tetrachloroplatinate(II) units into potassium hexachloroplatinate(IV) and metallic platinum according to the stoichiometry:

2 K₂[PtCl₄] → K₂[PtCl₆] + Pt⁰ + 2 KCl

This disproportionation process represents the initial nucleation step, providing the first metallic platinum atoms necessary for nanoparticle formation [6]. Density functional theory calculations predict a thermodynamic energy difference of 0.05 eV per formula unit for this reaction, indicating its feasibility under typical reduction conditions.

Three-Stage Growth Kinetics

The formation of platinum nanoparticles from potassium tetrachloroplatinate(II) proceeds through three distinct kinetic regimes [6] [7]. The first stage involves rapid disproportionation that releases approximately 50% of the available platinum atoms, leading to immediate nucleation and coalescence of small platinum clusters. This stage is characterized by fast kinetics and the formation of multiple nucleation sites within the reaction medium.

The second stage encompasses cyclic disproportionation processes that gradually reduce the remaining potassium hexachloroplatinate(IV) intermediate. This stage is rate-limited by the concentration of tetrachloroplatinate(II) ions regenerated through intermediate reduction steps. The process involves the sequential formation of [PtCl₅]¹⁻ or [PtCl₅]²⁻ intermediates before further reduction to [PtCl₄]²⁻, which then undergoes additional disproportionation cycles [6].

The final stage occurs after depletion of the crystalline precursor, where rarified platinum-chloride species undergo individual reduction events. This stage is characterized by slower kinetics due to the decreased concentration of reducible species and contributes to the final growth and stabilization of the platinum nanoparticles.

Size and Morphology Control

The concentration of potassium tetrachloroplatinate(II) precursor directly influences the final nanoparticle size and morphology [8] [9]. Studies using bacterial cellulose matrices have demonstrated that increasing precursor concentrations from 3 millimolar to 30 millimolar results in platinum nanoparticle sizes ranging from 6.3 nanometers to 9.3 nanometers [8] [9]. This concentration dependence reflects the balance between nucleation and growth processes, where higher concentrations favor growth over new nucleation events.

The formation mechanism also influences particle morphology, with some systems showing preferential growth along specific crystallographic directions. The alignment between platinum nanoparticles and residual potassium hexachloroplatinate(IV) lattices can lead to anisotropic growth, resulting in nanorod or platelet morphologies depending on the local crystallographic environment [6].

Role of Reduction Environment

The choice of reduction method significantly impacts the nucleation and growth kinetics of platinum nanoparticles from potassium tetrachloroplatinate(II) [10] [11]. Electroless deposition in ionic liquid environments produces ultrasmall nanoparticles (1-4 nanometers) with narrow size distributions and enhanced stability [10]. These systems demonstrate that the reduction environment can be tailored to control both the kinetics of nanoparticle formation and the final particle characteristics.

Chemical reduction using hydrogen gas produces larger nanoparticles (6-10 nanometers) with broader size distributions, indicating faster growth kinetics and less controlled nucleation [8] [9]. Photochemical reduction methods offer intermediate control, producing nanoparticles with sizes between 2-5 nanometers and moderate size distributions [11].

Supramolecular Constructs for Selective Organic Transformations

The incorporation of potassium tetrachloroplatinate(II) into supramolecular assemblies has opened new avenues for achieving enhanced selectivity in organic transformations [12] [13]. These supramolecular constructs leverage non-covalent interactions to create well-defined microenvironments around platinum centers, mimicking the selectivity-enhancing features of natural enzymes.

Amphiphilic Platinum Complex Assemblies

The synthesis of amphiphilic anionic platinum(II) complexes using potassium tetrachloroplatinate(II) as a precursor has demonstrated remarkable self-assembly behavior in aqueous media [12]. These complexes feature sulfonate head groups that provide water solubility and platinum-bzimpy (2,6-bis(benzimidazol-2'-yl)pyridine) moieties that enable metal-metal and π-π stacking interactions. The resulting supramolecular assemblies exhibit concentration-dependent aggregation behavior with distinct spectroscopic signatures.

The aggregation process occurs through two distinct pathways depending on solvent composition [12]. In pure water, the complexes form primary aggregates stabilized by platinum-platinum interactions and π-π stacking. Upon addition of organic cosolvents, these aggregates can undergo controlled disassembly and reformation into secondary aggregate structures with different photophysical properties. This dynamic behavior enables the development of responsive catalytic systems with tunable activity.

Host-Guest Catalytic Systems

Supramolecular host molecules containing platinum centers derived from potassium tetrachloroplatinate(II) have demonstrated exceptional selectivity in organic transformations through size-selective catalysis [14]. These systems employ porous cage ligands that create confined spaces around the platinum active sites, leading to dramatic amplification of small steric differences between similar functional groups within substrate molecules.

The biomimetic catalyst design achieves more than ten-fold enhancement in activity compared to conventional platinum catalysts while maintaining excellent recyclability [15]. The confined environment provided by the supramolecular host exhibits Michaelis-Menten kinetics characteristic of enzymatic systems, supporting the proposed enzyme-like catalytic model. Site-selectivity is achieved through the cage's confining effect, which restricts access to the platinum center based on substrate size and shape.

Metallosupramolecular Arrays

The reaction of potassium tetrachloroplatinate(II) with quaternary ammonium cations bearing long alkyl chains produces supramolecular metallobenzalkonium complexes with well-defined array structures [13]. These systems feature bis(benzyldimethylalkylazaniumyl) tetrachloroplatinumdiuide units that self-assemble into ordered arrays through alkyl chain interactions and electrostatic forces.

The supramolecular arrays demonstrate enhanced thermal stability and unique electronic properties compared to simple platinum salts [13]. Differential scanning calorimetry studies reveal that the alkyl chain length significantly affects heat retention properties, with longer chains providing increased thermal stability. Atomic force microscopy analysis of these systems shows outstanding alignment in arrays of ionic units, indicating strong intermolecular organization.

Selectivity Enhancement Mechanisms

The enhanced selectivity observed in supramolecular platinum constructs arises from multiple factors related to the controlled microenvironment around the metal center [14]. Size-selective effects prevent large substrates from accessing the active site, while electronic effects from the supramolecular framework modulate the reactivity of the platinum center. The confined space also restricts the conformational flexibility of coordinated substrates, leading to enhanced geometric selectivity.

Dynamic binding studies using supramolecular hosts have revealed preferential recognition of specific substrate classes [14]. For example, calixarene-based hosts show enhanced binding affinity for methylated lysine residues over unmodified amino acids, demonstrating the potential for developing highly specific catalytic systems. These recognition elements can be incorporated into platinum-containing supramolecular constructs to achieve substrate-selective catalysis.

Applications in Asymmetric Catalysis

Supramolecular platinum complexes derived from potassium tetrachloroplatinate(II) have shown promise in asymmetric transformations [16]. The incorporation of chiral elements into the supramolecular framework enables the development of asymmetric catalysts with enhanced enantioselectivity compared to traditional ligand-based approaches. These systems demonstrate dual-switch vapochromic behavior, indicating responsive structural changes that can be exploited for adaptive catalysis.

UNII

Related CAS

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard